Absolute Configuration Unequivocally Determined by X-Ray Crystallography — A Critical Quality Attribute Absent in Most Germacranolide Analogs
The complete structure, stereochemistry, and absolute configuration of eupacunin were determined by single-crystal X-ray diffraction analysis of eupacunin o-bromobenzoate (C₂₉H₃₁BrO₈, mp 184–186 °C). The derivative crystallized in the monoclinic space group P2₁ with unit cell parameters a = 9.380(4) Å, b = 9.129(4) Å, c = 17.309(5) Å, β = 94.36(5)°, and Z = 2; 1769 significant independent reflections were collected using Cu Kα radiation, and the structure was refined to R = 11.8% [1]. In contrast, the structures of closely related congeners eupacunolin and desacetyleupacunin were assigned only by spectroscopic methods (¹H NMR, IR, MS) without single-crystal X-ray validation [2]. For procurement purposes, eupacunin is the only member of this sub-series whose three-dimensional structure has been crystallographically authenticated, which is essential for computational docking, SAR modeling, and regulatory documentation.
| Evidence Dimension | Structural elucidation method and resolution |
|---|---|
| Target Compound Data | Single-crystal X-ray diffraction; o-bromobenzoate derivative; space group P2₁; R = 11.8% (1769 reflections) |
| Comparator Or Baseline | Eupacunolin and desacetyleupacunin: structures assigned solely by ¹H NMR, IR, and MS — no single-crystal X-ray data reported (Herz et al., 1981) |
| Quantified Difference | Crystallographic vs. spectroscopic-only structural assignment; R-factor = 11.8% for eupacunin derivative vs. no crystallographic R-factor available for comparators |
| Conditions | Eupacunin o-bromobenzoate, Hilger & Watts four-circle diffractometer, Cu Kα radiation |
Why This Matters
Crystallographically verified absolute configuration eliminates ambiguity in stereochemical assignment, which directly impacts the reliability of molecular docking studies, patent filings, and batch-to-batch quality control.
- [1] Kupchan, S. M., Maruyama, M., Hemingway, R. J., Hemingway, J. C., Shibuya, S., Fujita, T., Cradwick, P. D., Hardy, A. D. U., & Sim, G. A. (1971). Tumor inhibitors. LXVII. Eupacunin, a novel antileukemic sesquiterpene lactone from Eupatorium cuneifolium. Journal of the American Chemical Society, 93(19), 4914–4916. [X-ray data for eupacunin o-bromobenzoate] View Source
- [2] Herz, W., Govindan, S. V., & Kumar, N. (1981). Sesquiterpene lactones and other constituents of Eupatorium lancifolium and E. semiserratum. Phytochemistry, 20(6), 1343–1347. [Structures elucidated by high-field ¹H NMR spectroscopy] View Source
